[(2E)-2-[(2-chlorophenyl)methylidene]cyclopropyl]methanol
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Overview
Description
{2-[(2-Chlorophenyl)methylidene]cyclopropyl}methanol is a chemical compound with the molecular formula C11H11ClO and a molecular weight of 194.66 g/mol . It is known for its unique structure, which includes a cyclopropyl ring and a chlorophenyl group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of {2-[(2-Chlorophenyl)methylidene]cyclopropyl}methanol typically involves the reaction of 2-chlorobenzaldehyde with cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction mixture is then heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
{2-[(2-Chlorophenyl)methylidene]cyclopropyl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
{2-[(2-Chlorophenyl)methylidene]cyclopropyl}methanol is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[(2-Chlorophenyl)methylidene]cyclopropyl}methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
{2-[(2-Chlorophenyl)methylidene]cyclopropyl}methanol can be compared with similar compounds such as:
{2-[(2-Bromophenyl)methylidene]cyclopropyl}methanol: This compound has a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
{2-[(2-Fluorophenyl)methylidene]cyclopropyl}methanol: The presence of a fluorine atom can significantly alter the compound’s chemical properties and interactions.
{2-[(2-Methylphenyl)methylidene]cyclopropyl}methanol: The methyl group can affect the compound’s steric and electronic properties, leading to variations in its reactivity and applications.
Properties
Molecular Formula |
C11H11ClO |
---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
[(2Z)-2-[(2-chlorophenyl)methylidene]cyclopropyl]methanol |
InChI |
InChI=1S/C11H11ClO/c12-11-4-2-1-3-8(11)5-9-6-10(9)7-13/h1-5,10,13H,6-7H2/b9-5- |
InChI Key |
SGHLTBOCITXBJN-UITAMQMPSA-N |
Isomeric SMILES |
C\1C(/C1=C\C2=CC=CC=C2Cl)CO |
Canonical SMILES |
C1C(C1=CC2=CC=CC=C2Cl)CO |
Origin of Product |
United States |
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